Phénoxyéthanol

Vue d'ensemble

Description

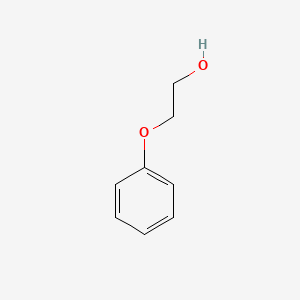

Le phénoxyéthanol est un composé organique de formule C₆H₅OC₂H₄OH. Il s’agit d’un liquide huileux incolore à l’odeur légèrement rosée. Ce composé est classé comme un éther de glycol et un éther de phénol. Le this compound est largement utilisé comme conservateur dans divers produits, notamment les cosmétiques, les produits pharmaceutiques et les vaccins, en raison de ses propriétés antimicrobiennes .

Applications De Recherche Scientifique

Phenoxyethanol has a wide range of applications in scientific research:

Mécanisme D'action

Le phénoxyéthanol exerce ses effets antimicrobiens en perturbant la membrane cellulaire des micro-organismes, ce qui entraîne une augmentation de la perméabilité et une fuite du contenu cellulaire . Il inhibe également la synthèse de l’ADN et de l’ARN microbiens, empêchant ainsi la croissance et la reproduction des bactéries et des champignons .

Analyse Biochimique

Biochemical Properties

Phenoxyethanol has germicidal and germistatic properties . It is often used together with quaternary ammonium compounds . It is effective against various Gram-negative and Gram-positive bacteria, as well as against yeasts . Phenoxyethanol exerts its antimicrobial activity by uncoupling oxidative phosphorylation from respiration and by competitively inhibiting malate dehydrogenase .

Cellular Effects

Phenoxyethanol helps to prevent fungi, bacteria, and yeast from growing in products, ensuring their safety . If cosmetics products aren’t preserved correctly and become contaminated, they can be very harmful, potentially causing skin irritation, infection, and even symptoms of illness .

Molecular Mechanism

Phenoxyethanol acts as a bactericidal agent by increasing the permeability of the cell membrane to potassium ions and exerts a direct inhibitory effect on microbial DNA and RNA synthesis .

Temporal Effects in Laboratory Settings

In a study, Phenoxyethanol was administered daily for 4 days and blood samples were collected at day 1 and day 4 for pharmacokinetic analysis . After multiple dosing, the exposures of Phenoxyethanol and its major metabolite, phenoxyacetic acid (PAA), were decreased presumably due to the induction of metabolizing enzymes of Phenoxyethanol and PAA .

Dosage Effects in Animal Models

Adverse systemic effects have been observed in toxicological studies on animals but only when the levels of exposure were many magnitudes higher (around 200-fold higher) than those to which consumers are exposed when using Phenoxyethanol-containing cosmetic products .

Metabolic Pathways

Phenoxyethanol is rapidly absorbed and extensively metabolized to form its major metabolite, phenoxyacetic acid (PAA) . This suggests that Phenoxyethanol is involved in metabolic pathways that involve the conversion of the compound to PAA.

Transport and Distribution

Phenoxyethanol can be absorbed via dermal or inhaled route for systemic exposures . In a dermal mass balance study, most of the Phenoxyethanol and its derivatives were excreted in urine (73.03%) and rarely found in feces (0.66%) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le phénoxyéthanol est généralement synthétisé par hydroxyethylation du phénol. Ce procédé implique la réaction du phénol avec l’oxyde d’éthylène en présence d’un catalyseur alcalin tel que l’hydroxyde de sodium ou l’hydroxyde de potassium . Les conditions de réaction comprennent généralement une plage de températures de 100 à 150 °C et une pression de 0,13 à 0,5 MPa .

Méthodes de production industrielle

En milieu industriel, le this compound peut également être produit par réaction du phénol avec le carbonate d’éthylène en utilisant des catalyseurs de mordenite de sodium. Cette méthode offre une alternative au procédé traditionnel utilisant l’oxyde d’éthylène et des conditions basiques homogènes . Une autre méthode industrielle implique la réaction du phénol avec une monohalohydrine à une température inférieure au point d’ébullition du mélange réactionnel .

Analyse Des Réactions Chimiques

Types de réactions

Le phénoxyéthanol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former de l’acide phénoxyacétique.

Réduction : Il peut être réduit pour former des dérivés de this compound.

Substitution : Le this compound peut subir des réactions de substitution nucléophile pour former des éthers et des esters.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

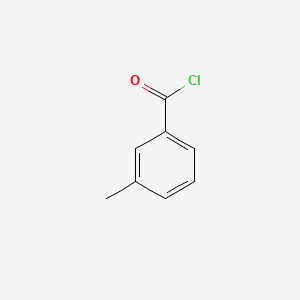

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d’acides sont couramment utilisés dans les réactions de substitution.

Principaux produits

Oxydation : Acide phénoxyacétique.

Réduction : Dérivés de this compound.

Substitution : Divers éthers et esters.

Applications de la recherche scientifique

Le this compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme solvant pour l’acétate de cellulose, les colorants, les encres et les résines.

Biologie : Agit comme un anesthésique dans l’aquaculture des poissons.

Médecine : Utilisé comme conservateur dans les vaccins et les produits pharmaceutiques.

Industrie : Employé comme fixateur de parfum, répulsif contre les insectes et antiseptique.

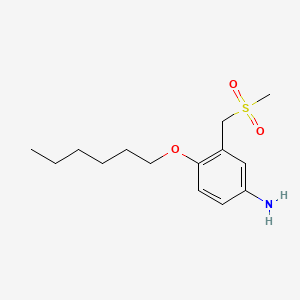

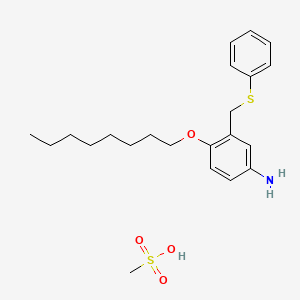

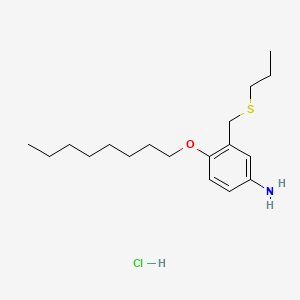

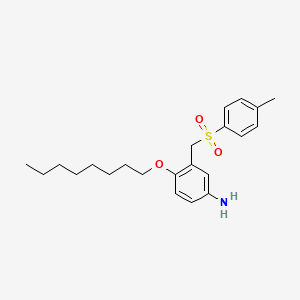

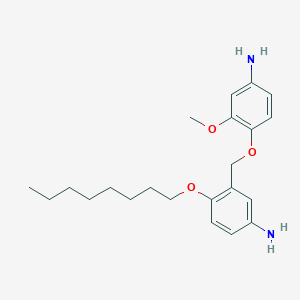

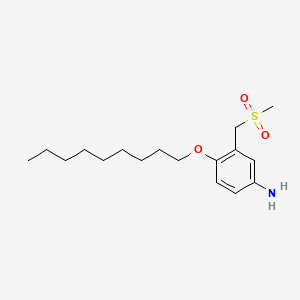

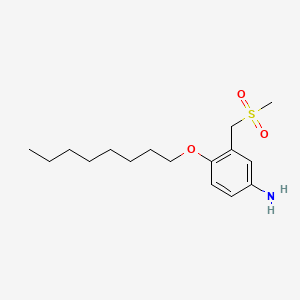

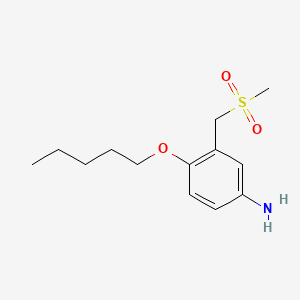

Comparaison Avec Des Composés Similaires

Le phénoxyéthanol est souvent comparé à d’autres éthers de glycol et éthers de phénol. Voici quelques composés similaires :

Phénétole : Un éther avec des propriétés de solvant similaires, mais une activité antimicrobienne moindre.

Monophényléther de l’éthylène glycol : Un autre éther de glycol aux utilisations similaires, mais avec des propriétés physiques différentes.

Le this compound est unique en raison de son activité antimicrobienne à large spectre et de son efficacité comme conservateur dans diverses formulations .

Propriétés

IUPAC Name |

2-phenoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDWFXQBSFUVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021976 | |

| Record name | 2-Phenoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

245.2 °C, Liquid; bp: 243 °C /2-Phenoxyethanol acetate/, 237.00 to 238.00 °C. @ 760.00 mm Hg | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

260 °F (127 °C) (Closed cup) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

24g/L at 20°C, Freely soluble in alcohol, ether, and sodium hydroxide, Soluble in ethanol, alkali, chloroform, 2.67 g/100 mL water, In water, 2.6X10+4 mg/L at 20 °C, 26700 mg/L @ 20 °C (exp) | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.1094 at 20 °C/20 °C, Bulk density: 9.2 lb/gal | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.8 (Air = 1) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.007 mm Hg at 25 °C | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum. It not as effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms. Phenoxyethanol has been used as a preservative at a concentration of 1%. A wider spectrum of antimicrobial activity is achieved with preservative mixtures of phenoxyethanol and hydroxybenzoates. Phenoxyethanol may be used as a 2.2% solution or a 2% cream for the treatment of superficial wounds, burns, or abscesses infected by Pseudomonas aeruginosa. In skin infection, derivatives of phenoxyethanol are used in combination with either cyclic acid or zinc undecenoate. | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

9004-78-8, 122-99-6 | |

| Record name | Ethoxylated phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethanol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIE492ZZ3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C, 11-13 °C | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

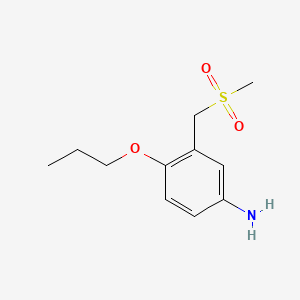

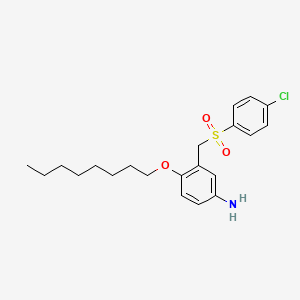

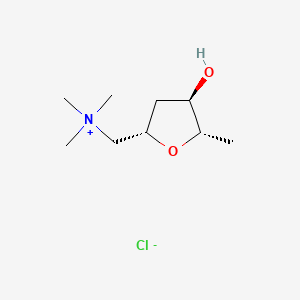

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the precise mechanism of action is not fully elucidated in the provided research, studies suggest that phenoxyethanol, similar to other alcohols, likely disrupts bacterial cell membranes. [] This disruption can lead to leakage of cellular contents and ultimately cell death. []

A: Phenoxyethanol is an aromatic ether with the molecular formula C8H10O2. It has a molecular weight of 138.16 g/mol. []

A: Yes, research has explored the use of phenoxyethanol as a preservative in animal glue used for Dancheong, a traditional Korean coloring technique. Results indicate that phenoxyethanol effectively improves the preservative efficacy of the glue without significantly impacting its material properties or the colored layer. []

ANone: The provided research focuses on phenoxyethanol's use as a preservative, anesthetic, and in material science applications. Its catalytic properties and applications are not discussed in these papers.

ANone: The provided research papers do not discuss computational chemistry studies or QSAR models for phenoxyethanol.

A: While specific SAR studies aren't detailed in the provided papers, research suggests that phenoxyethanol's activity likely stems from its structure as an aromatic ether. [] Modifications to this structure could impact its physicochemical properties and potentially its activity.

A: Phenoxyethanol demonstrates good stability in cosmetic formulations. [] It has a broad spectrum of antimicrobial activity against bacteria and yeasts and is well-tolerated by most individuals. []

A: Phenoxyethanol is considered a safe and effective preservative in cosmetics at concentrations up to 1%. [] It is generally well-tolerated, with a low sensitization potential compared to some other preservatives. []

A: While not explicitly discussed, the use of phenoxyethanol in cosmetics at regulated concentrations [] suggests existing safety regulations. Researchers and manufacturers need to adhere to relevant SHE guidelines for handling, storage, and disposal.

A: Studies show that phenoxyethanol is readily absorbed through the skin. [] It is primarily metabolized to 2-phenoxyacetic acid, which is then excreted in urine. []

A: Numerous studies demonstrate the effectiveness of 2-phenoxyethanol as an anesthetic in various fish species. [, , , , , , , , ] The effective concentration varies depending on the species, size, and water temperature.

A: While generally considered safe, research indicates that 2-phenoxyethanol can induce changes in hematological and biochemical parameters in some fish species. [, , , ] Careful consideration of dosage and monitoring for adverse effects are essential.

A: While generally safe at low concentrations, high doses of phenoxyethanol have been associated with toxicity in animal studies. [, ] These effects vary depending on the route of administration, dosage, and duration of exposure.

ANone: The provided research primarily focuses on phenoxyethanol's applications as a preservative and anesthetic, and doesn't discuss its use in targeted drug delivery.

ANone: The provided research does not explore the use of biomarkers in conjunction with phenoxyethanol.

A: High-performance liquid chromatography (HPLC) is a common technique for quantifying phenoxyethanol in various matrices. [, ] One study describes a validated HPLC method for simultaneously determining methylparaben, ethylparaben, propylparaben, butylparaben, and 2-phenoxyethanol in a disinfectant solution. []

ANone: The provided research papers do not address the environmental impact or degradation of phenoxyethanol.

ANone: The research primarily focuses on phenoxyethanol's applications as an anesthetic and preservative and does not delve into specific dissolution and solubility studies.

A: One study emphasizes the importance of analytical method validation for accurately determining phenoxyethanol concentrations in various samples. [, ]

A: Ensuring the quality and safety of products containing phenoxyethanol necessitates robust quality control measures throughout the development, manufacturing, and distribution processes. [] This includes adherence to Good Manufacturing Practices (GMP) and relevant regulatory standards.

A: One study investigating the anesthetic effects of 2-phenoxyethanol, MS-222, and clove oil on common carp found that while MS-222 and clove oil had no adverse effects on immunological parameters, 2-phenoxyethanol caused mild immunosuppression. [] This suggests that the choice of anesthetic agent can influence immunological research outcomes in fish.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.